molecular formula C23H29FN2O B129368 4-Fluorobenzyltrozamicol CAS No. 154824-77-8

4-Fluorobenzyltrozamicol

Numéro de catalogue: B129368
Numéro CAS: 154824-77-8
Poids moléculaire: 367.5 g/mol
Clé InChI: HPZHSYBCGLDRCT-NOAXBIBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluorobenzyltrozamicol is a chemical compound with the molecular formula C23H29FN2O and a molecular weight of [Calculate from formula]. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. The specific research applications, mechanism of action, and biochemical properties of this compound are areas of ongoing scientific investigation. As a derivative of trozamide, it may be of interest in neuropharmacology and receptor binding studies. Researchers are encouraged to consult the primary scientific literature for the most current findings. Proper laboratory handling and storage procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

154824-77-8

Formule moléculaire

C23H29FN2O

Poids moléculaire

367.5 g/mol

Nom IUPAC

(3S,4S)-1-[(4-(18F)fluoranylphenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol

InChI

InChI=1S/C23H29FN2O/c24-21-8-6-18(7-9-21)16-25-13-12-23(27)22(17-25)26-14-10-20(11-15-26)19-4-2-1-3-5-19/h1-9,20,22-23,27H,10-17H2/t22-,23-/m0/s1/i24-1

Clé InChI

HPZHSYBCGLDRCT-NOAXBIBBSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F

SMILES isomérique

C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F]

SMILES canonique

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F

Synonymes

4-F(18)fluorobenzyl-trozamicol
4-fluorobenzyltrozamicol
4-fluorobenzyltrozamicol, (trans-(-))-stereoisomer
F(18)FBT
p-(18F)fluorobenzyltrozamicol
p-FBT

Origine du produit

United States

Chemical Synthesis and Radiolabeling Methodologies of 4 Fluorobenzyltrozamicol

Synthetic Pathways to 4-Fluorobenzyltrozamicol Core Structure

The construction of the trozamicol core, a trans-3,4-disubstituted piperidine (B6355638), is a key challenge in the synthesis of this compound. Various synthetic strategies have been developed to control the regioselectivity and stereoselectivity of the reactions.

Epoxide ring-opening reactions are a powerful tool in organic synthesis for the stereospecific introduction of functional groups. In the context of the this compound core, an epoxide can serve as a key intermediate to establish the trans-relationship between the hydroxyl and amino groups on the piperidine ring.

A plausible synthetic route involves the formation of a piperidine-based epoxide. The subsequent nucleophilic attack by an appropriate amine at one of the electrophilic carbons of the epoxide ring proceeds via an S\textsubscript{N}2 mechanism, leading to the formation of a β-amino alcohol with a defined stereochemistry. The regioselectivity of the ring-opening is influenced by steric and electronic factors, as well as the choice of catalyst. For instance, the use of Lewis acids can activate the epoxide ring and direct the incoming nucleophile to a specific carbon atom.

While a specific example for the synthesis of the this compound core using this strategy is not extensively detailed in the available literature, the synthesis of analogous trans-3-amino-1-benzylpiperidin-4-ols has been successfully achieved through the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides. This approach highlights the feasibility of using epoxide ring-opening to construct the desired stereochemistry of the trozamicol core.

Regioselective synthesis is crucial for ensuring the correct placement of substituents on the piperidine ring of this compound. One effective approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions.

For instance, the synthesis of enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives can be achieved through the conjugate addition of lithium alkyl or aryl cyanocuprates to chiral unsaturated lactams. These piperidones can then be further elaborated to the desired trozamicol core. This method offers high yields and excellent stereoselectivity, providing a reliable route to the specific isomer of interest.

Another regioselective strategy involves the generation of a 3,4-piperidyne intermediate, which can then be trapped with various nucleophiles in a regioselective manner. While this is a more advanced and less common approach, it demonstrates the ongoing efforts to develop novel methods for the synthesis of highly functionalized piperidines.

The synthesis of the direct precursor, trozamicol, has been achieved through a diastereoselective intramolecular non-classical Corey–Chaykovsky ring-closing reaction of β-enaminoesters derived from (R)-(−)-2-phenylglycinol. This methodology allows for the generation of multiple stereogenic centers with high diastereoselectivity, which is essential for obtaining the correct stereoisomer of trozamicol.

Solid-phase synthesis offers several advantages for the preparation of compound libraries and for streamlining the purification process. While specific literature detailing the solid-phase synthesis of this compound is scarce, the general principles of this methodology can be applied.

In a hypothetical solid-phase synthesis, a suitable piperidine precursor would be attached to a solid support, such as a polystyrene resin. Subsequent reactions to introduce the necessary functional groups and build the trozamicol core would be carried out in a stepwise manner. The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration and washing, thereby avoiding lengthy purification steps.

The development of combinatorial libraries of piperidine derivatives has been demonstrated using solid-phase techniques, suggesting the potential for this approach in the synthesis of this compound and its analogs. However, the development of a specific solid-phase route for this compound would require careful optimization of reaction conditions and linker strategies to ensure efficient synthesis and cleavage from the resin.

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound

The introduction of the positron-emitting radionuclide Fluorine-18 ([¹⁸F]) is the final and critical step in preparing this compound for use in Positron Emission Tomography (PET) imaging.

A highly effective method for the radiosynthesis of [¹⁸F]this compound is the molecular decomposition-reconstitution approach. This strategy involves the synthesis of the final molecule from two precursor fragments, one of which carries the radioactive label.

Specifically, (+)- and (-)-[¹⁸F]this compound have been synthesized from the reaction of [¹⁸F]4-fluorobenzyl iodide with the corresponding enantiomers of trozamicol. This reaction is a nucleophilic substitution where the nitrogen atom of the trozamicol piperidine ring attacks the benzylic carbon of [¹⁸F]4-fluorobenzyl iodide, displacing the iodide and forming the final product. This method has been reported to provide radiochemical yields in the range of 57-85%.

Table 1: Radiochemical Yields for the Synthesis of [¹⁸F]this compound

Starting Material 1 Starting Material 2 Product Radiochemical Yield (%)
[¹⁸F]4-fluorobenzyl iodide (+)-trozamicol (+)-[¹⁸F]this compound 57-85
[¹⁸F]4-fluorobenzyl iodide (-)-trozamicol (-)-[¹⁸F]this compound 57-85

The design of the radiolabeling precursor is critical for the success of the radiosynthesis. For the molecular decomposition-reconstitution approach, the key precursor is a reactive [¹⁸F]4-fluorobenzylating agent.

The synthesis of [¹⁸F]4-fluorobenzyl halides, such as the iodide or bromide, is a common strategy. These precursors are typically prepared from no-carrier-added [¹⁸F]fluoride via nucleophilic aromatic substitution on a suitable precursor. An effective precursor is 4-(trimethylammonium)benzaldehyde triflate, which readily undergoes radiofluorination to produce [¹⁸F]4-fluorobenzaldehyde.

Radiochemical Yield and Purity Assessments

The successful synthesis of radiolabeled this compound ([¹⁸F]FBT) is critically dependent on achieving high radiochemical yield and ensuring exceptional purity. These parameters are meticulously evaluated using a combination of chromatographic techniques to guarantee the quality and reliability of the final product for its intended application in positron emission tomography (PET).

The radiochemical yield of [¹⁸F]FBT, synthesized from the reaction of [¹⁸F]fluorobenzyl iodide and a trozamicol precursor, has been reported to be in the range of 57-85%. This yield is a critical factor in the practical application of the radiotracer, as it determines the amount of usable radioactive compound obtained from a single synthesis batch.

Following synthesis, the radiochemical purity of the [¹⁸F]FBT solution is rigorously assessed to identify and quantify any radioactive impurities. The primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These techniques are essential for separating the desired radiolabeled compound from unreacted [¹⁸F]fluoride and any other radiolabeled byproducts that may have formed during the synthesis.

For radiopharmaceuticals, a high degree of radiochemical purity is paramount to ensure that the PET image accurately reflects the distribution of the target receptor and is not confounded by the signal from radioactive impurities. Typically, a radiochemical purity of over 95% is required for a radiotracer to be considered suitable for in vivo studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of radiopharmaceuticals. For the analysis of [¹⁸F]FBT, a reverse-phase HPLC system is commonly utilized. This involves a stationary phase, such as a C18 column, and a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. The gradient and flow rate of the mobile phase are optimized to achieve clear separation of [¹⁸F]FBT from potential impurities. The eluate is passed through a radioactivity detector, which measures the amount of radioactivity for each separated component, allowing for the calculation of the radiochemical purity.

Thin-Layer Chromatography (TLC) offers a more rapid, albeit less resolving, method for purity assessment. A small spot of the [¹⁸F]FBT solution is applied to a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The differential migration of the components up the plate allows for their separation. The distribution of radioactivity on the TLC plate is then analyzed using a phosphor imager or by cutting the plate into sections and counting the radioactivity in each section. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different radioactive species.

The combination of these analytical methods provides a comprehensive evaluation of the radiochemical yield and purity of this compound, ensuring a high-quality radioligand for research applications.

Interactive Data Table: Radiochemical Purity Assessment Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Stationary Phase C18 Reverse-Phase ColumnSilica Gel Plate
Mobile Phase Acetonitrile/Ammonium Formate BufferOrganic Solvent Mixture
Detection Radioactivity DetectorPhosphor Imager / Radio-scanner
Key Metric Retention Time (Rt)Retention Factor (Rf)
Typical Purity Spec. >95%>95%

Molecular Interactions and Receptor Pharmacology of 4 Fluorobenzyltrozamicol

Vesicular Acetylcholine (B1216132) Transporter (VAChT) Binding Dynamics

4-Fluorobenzyltrozamicol (FBT) has been a subject of significant interest for its potential as a radiotracer for imaging cholinergic terminals. nih.gov Its interaction with the Vesicular Acetylcholine Transporter (VAChT) is a key aspect of its pharmacological profile.

Binding Affinity and Selectivity for VAChT

In vitro binding studies have demonstrated that this compound, particularly its (+)-stereoisomer, exhibits a high affinity for the Vesicular Acetylcholine Transporter. nih.gov The binding affinity is a critical measure of the strength of the interaction between the ligand and the receptor. A lower inhibition constant (Ki) value indicates a stronger binding affinity. The (+)-isomer of FBT has a Ki value of 0.22 nM for VAChT, signifying a very potent interaction. nih.gov

Selectivity is another crucial aspect of a ligand's profile, indicating its ability to bind to a specific receptor with a higher affinity than to other receptors. In the case of (+)-4-Fluorobenzyltrozamicol, it displays a notable selectivity for VAChT over Sigma-1 (σ1) and Sigma-2 (σ2) receptors. nih.gov This selectivity is important for its utility as a specific imaging agent for cholinergic systems.

Stereoisomeric Delineation of VAChT Binding Properties

The binding properties of this compound are significantly influenced by its stereochemistry. The compound exists as two stereoisomers, (+)-FBT and (-)-FBT, which have distinct binding profiles. The (+)-stereoisomer possesses a significantly higher affinity for VAChT compared to the (-)-stereoisomer. nih.gov Specifically, the Ki value for (+)-FBT at VAChT is 0.22 nM, while the (-)-FBT isomer has a much lower affinity, with a Ki value of approximately 20 nM. nih.gov This stark difference underscores the stereospecific nature of the binding interaction with the VAChT.

In Vitro Competitive Binding Assay Protocols

The determination of the binding affinities of this compound for VAChT was conducted using in vitro competitive binding assays. nih.gov These assays are a standard method in pharmacology to characterize the interaction of a ligand with its receptor. The general principle involves competing the binding of a radiolabeled ligand with an unlabeled ligand of interest.

In the studies characterizing FBT, these assays were performed to determine the affinity of both the (+)- and (-)-stereoisomers for VAChT. nih.gov While the specific details of the protocol used for FBT are part of the broader research methodology, such assays typically involve incubating a preparation of tissue or cells containing the receptor of interest (in this case, VAChT) with a fixed concentration of a radiolabeled ligand known to bind to the receptor. Increasing concentrations of the unlabeled test compound (in this case, the stereoisomers of FBT) are then added. By measuring the displacement of the radiolabeled ligand, the binding affinity (Ki) of the test compound can be calculated.

Sigma (σ) Receptor Affinities and Subtype Selectivity

In addition to its interaction with the Vesicular Acetylcholine Transporter, this compound also exhibits binding affinity for Sigma (σ) receptors. These receptors are a distinct class of proteins found in various tissues, and their ligands are investigated for a range of potential therapeutic applications.

Sigma-1 (σ1) Receptor Binding Characteristics

Both stereoisomers of this compound have been shown to bind to the Sigma-1 (σ1) receptor. However, their affinities differ significantly. The (+)-isomer of FBT has a Ki value of 21.6 nM for the σ1 receptor. nih.gov In contrast, the (-)-isomer displays a similar affinity for both the VAChT and the σ1 receptor, with a Ki value of approximately 20 nM for the σ1 receptor. nih.gov

Sigma-2 (σ2) Receptor Binding Characteristics

The binding of this compound extends to the Sigma-2 (σ2) receptor subtype as well. The (+)-stereoisomer has a Ki value of 35.9 nM for the σ2 receptor. nih.gov The (-)-isomer, on the other hand, exhibits a lower affinity for the σ2 receptor compared to its other binding sites, with a Ki value of 110 nM. nih.gov

Data Tables

Table 1: Binding Affinities (Ki, nM) of this compound Stereoisomers for VAChT and Sigma Receptors

CompoundVAChTSigma-1 (σ1)Sigma-2 (σ2)
(+)-4-Fluorobenzyltrozamicol0.22 nih.gov21.6 nih.gov35.9 nih.gov
(-)-4-Fluorobenzyltrozamicol~20 nih.gov~20 nih.gov110 nih.gov

Comparative Analysis with Other Sigma Receptor Ligands

This compound's interaction with sigma receptors is best understood through a comparative analysis with other well-characterized sigma receptor ligands. While it is primarily recognized for its affinity for the vesicular acetylcholine transporter (VAChT), its cross-reactivity with sigma-1 (σ₁) and sigma-2 (σ₂) receptors is a critical aspect of its pharmacological profile. The affinity of vesamicol-based ligands for sigma receptors is a known characteristic, often presenting a challenge in the development of highly selective VAChT tracers.

Several studies have quantified the binding affinities of various compounds, providing a basis for comparison. For instance, the potent σ₁ receptor agonist SA4503 demonstrates a high affinity for the σ₁ receptor with a Ki value of 4.6 nM and is 14-fold selective over the σ₂ receptor (Ki = 63.1 nM). nih.gov Its fluoroethyl analog, FE-SA4503, exhibits a similar profile with a Ki of 8.0 nM for σ₁ and 113.2 nM for σ₂, also showing a 14-fold selectivity for the σ₁ receptor. nih.gov

In the quest for selective VAChT ligands, derivatives of vesamicol (B58441) and aza-vesamicol have been synthesized and evaluated for their binding to both VAChT and sigma receptors. For example, certain bromine-containing aza-vesamicol derivatives have shown high affinity for the σ₁ receptor, with Ki values lower than 20 nM for most compounds tested. nih.gov The development of such analogs highlights the ongoing effort to modulate the affinity towards sigma receptors while maintaining or improving affinity for VAChT. The substitution of the cyclohexanol (B46403) group in vesamicol analogs with cyclopentanol (B49286) has been reported to increase selectivity for the σ₁ receptor. nih.gov

The binding landscape is further illustrated by ligands like haloperidol, which binds with high affinity to both sigma receptors and D2 receptors, and (+)-pentazocine, which is often used to mask σ₁ sites in binding assays to better characterize σ₂ binding. nih.govnih.gov The diverse chemical structures of these ligands, from complex piperazines like SA4503 to neurosteroids like progesterone, underscore the promiscuous nature of sigma receptor binding pockets, which can accommodate a wide array of molecular shapes and functionalities. nih.gov This promiscuity necessitates careful characterization of any new ligand, such as this compound, to fully understand its potential off-target effects.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (σ₁ vs σ₂)
SA4503 σ₁4.614-fold
σ₂63.1
FE-SA4503 σ₁8.014-fold
σ₂113.2
Aza-vesamicol derivatives (general) σ₁< 20Varies
Haloperidol σ₁4.95~4-fold
σ₂20.7
(+)-Pentazocine σ₁HighSelective for σ₁
1,3-di-o-tolyl-guanidine (DTG) σ₁ / σ₂ModerateNon-selective

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of this compound is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies on vesamicol analogs provide crucial insights into how specific structural modifications influence binding affinity and selectivity for both the vesicular acetylcholine transporter (VAChT) and sigma receptors.

Elucidation of Structural Determinants for VAChT Affinity

The affinity of trozamicol derivatives for VAChT is highly sensitive to modifications in several key regions of the molecule. Systematic alterations of the vesamicol scaffold have demonstrated that the benzovesamicol (B1254894) structure is particularly favorable for high VAChT affinity. ufz.de The core structure, consisting of a hydroxylated cyclohexane (B81311) or a related ring system, a piperidine (B6355638) ring, and an aromatic moiety, provides the essential framework for binding.

Studies on related vesamicol analogs have shown that structural changes in all three ring systems (the hydroxylated ring, the piperidine, and the aromatic ring) can result in a wide range of VAChT affinities, from the nanomolar to the micromolar range. ufz.de This underscores the precise structural requirements for potent VAChT binding.

Identification of Structural Features Governing Sigma Receptor Selectivity

A significant challenge in the development of VAChT ligands is managing their concurrent affinity for sigma receptors. SAR studies have been instrumental in identifying the structural features that govern this selectivity. It has been observed that many compounds with high affinity for VAChT also exhibit considerable binding to the σ₁ receptor in particular. ufz.de

The selectivity of this compound is influenced by the same structural elements that determine its VAChT affinity, but the optimal features for each target can differ. The nature of the N-substituent on the piperidine ring is a key modulator of sigma receptor affinity. The size, lipophilicity, and electronic nature of the 4-fluorobenzyl group play a pivotal role. For instance, in aza-vesamicol derivatives, the length of the linker connecting the piperazine (B1678402) core to the aromatic group significantly impacts σ₁ selectivity. nih.gov

Design and Evaluation of Analogues with Modified Pharmacological Profiles

The design and evaluation of analogues based on a lead compound like this compound are central to medicinal chemistry efforts to develop agents with improved properties, such as higher affinity, greater selectivity, or better suitability for applications like positron emission tomography (PET) imaging. The general principles of drug design, including isosteric replacement, conformational restriction, and substituent modification, are applied to the trozamicol scaffold.

Based on the SAR insights, medicinal chemists can rationally design new molecules. For example, to improve VAChT selectivity, one might synthesize analogues of this compound with different halogen substitutions (e.g., chlorine or bromine) on the benzyl (B1604629) ring to probe the effect of electronics and sterics on binding. The position of the fluorine could also be moved to the ortho or meta positions.

Another strategy involves modifying the core structure. Analogues could be created where the piperidine ring is replaced with other nitrogen-containing heterocycles, or the hydroxylated ring system is altered. The synthesis of such novel compounds is typically followed by a rigorous in vitro evaluation. nih.govnih.gov This involves competitive binding assays to determine the inhibition constants (Ki) for VAChT, σ₁, and σ₂ receptors, allowing for a direct comparison of the new analogues' affinity and selectivity against the parent compound. fda.gov

For analogues intended as PET tracers, such as [¹⁸F] labeled versions, the synthetic route must be amenable to the rapid incorporation of the fluorine-18 (B77423) isotope. nih.gov The evaluation of these radiolabeled analogues would then proceed to in vivo studies in animal models to assess their biodistribution, brain uptake, and specificity for the target receptor. nih.gov Through these iterative cycles of design, synthesis, and evaluation, researchers aim to fine-tune the pharmacological profile to achieve the desired therapeutic or diagnostic potential. nih.gov

Preclinical Research Methodologies Utilizing 4 Fluorobenzyltrozamicol

In Vitro Experimental Paradigms

In vitro studies are fundamental to characterizing the binding profile of compounds like 4-Fluorobenzyltrozamicol. These experiments, conducted in controlled laboratory settings outside of living organisms, provide foundational data on the compound's affinity and selectivity for its target receptors.

Radioligand binding assays are a cornerstone of in vitro pharmacology, allowing for the precise measurement of the affinity of a ligand for a receptor. In the context of this compound, these assays have been crucial in determining its binding characteristics to the VAcChT and other potential off-target sites, such as sigma (σ) receptors.

Research has demonstrated that the stereoisomers of FBT exhibit different binding affinities. The (+)-stereoisomer of FBT, often denoted as (+)-FBT, shows a high affinity for the VAcChT. nih.gov In contrast, the (-)-stereoisomer, or (-)-FBT, displays a significantly lower affinity for the VAcChT. nih.gov Specifically, studies have quantified the inhibitory constant (Ki), a measure of binding affinity, for both stereoisomers against the VAcChT, as well as σ₁ and σ₂ receptors. nih.gov The (+)-FBT isomer was found to have a Ki of 0.22 nM for the VAcChT, indicating very strong binding. nih.gov Its affinity for sigma receptors was considerably lower, with Ki values of 21.6 nM for σ₁ and 35.9 nM for σ₂ receptors. nih.gov Conversely, (-)-FBT had a much lower affinity for the VAcChT, with a Ki of approximately 20 nM, which was similar to its affinity for the σ₁ receptor (approximately 20 nM), and a lower affinity for the σ₂ receptor (110 nM). nih.gov These findings highlight the stereoselectivity of FBT binding and underscore the importance of using the (+)-isomer for specific targeting of the VAcChT.

CompoundReceptorKi (nM)
(+)-4-FluorobenzyltrozamicolVAcChT0.22
σ₁21.6
σ₂35.9
(-)-4-FluorobenzyltrozamicolVAcChT~20
σ₁~20
σ₂110

This table presents the binding affinities (Ki values) of the stereoisomers of this compound for the vesicular acetylcholine (B1216132) transporter (VAcChT) and sigma (σ) receptors as determined by in vitro radioligand binding assays. nih.gov

In Vivo Positron Emission Tomography (PET) Imaging Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biological processes in living subjects. The use of ¹⁸F-FBT as a PET radiotracer has been pivotal in studying the cholinergic system in live animal models.

Non-human primates, particularly rhesus monkeys, serve as important translational models in neuroscience research due to the high degree of similarity between their neuroanatomy and neurochemistry and that of humans. PET imaging studies utilizing ¹⁸F-FBT in rhesus monkeys have provided significant insights into the distribution and density of cholinergic terminals in the brain. nih.govnih.govsnmjournals.org

The basal ganglia are a group of subcortical nuclei that are rich in cholinergic interneurons. Consequently, this brain region is a primary target for assessing cholinergic system integrity. PET studies with ¹⁸F-FBT in rhesus monkeys have demonstrated high accumulation of the radiotracer in the basal ganglia, which is consistent with the known high density of cholinergic terminals in this area. nih.gov The slow rate of washout of the tracer from the basal ganglia further supports its specific binding to the VAcChT. nih.gov While specific quantitative values for cholinergic terminal density (e.g., Binding Potential or Standardized Uptake Values) in different subregions of the basal ganglia from these preclinical studies are not detailed in the available literature, the qualitative findings strongly indicate the utility of ¹⁸F-FBT for this purpose. The reversible binding kinetics of ¹⁸F-FBT observed over the course of a 3-hour PET scan further validate its suitability as a tracer for quantifying VAcChT density. nih.gov

For a PET radiotracer to be a reliable tool for longitudinal studies, such as those monitoring disease progression or response to therapy, its measurements must be reproducible. The test-retest variability of ¹⁸F-FBT PET measurements has been assessed in the basal ganglia of rhesus monkeys. nih.govsnmjournals.org

A study involving a series of two ¹⁸F-FBT PET scans in six rhesus monkeys found that the test-retest variability was less than 15% for the distribution volume ratio and 12% for the radioactivity concentration ratio. nih.govsnmjournals.org The distribution volume ratio is a quantitative measure of receptor density that is derived from kinetic modeling of the PET data, while the radioactivity concentration ratio is a simpler, semi-quantitative measure. These findings indicate good reproducibility of ¹⁸F-FBT PET measurements in the basal ganglia, supporting its use as a reliable biomarker for cholinergic terminal density. nih.govsnmjournals.org

ParameterTest-Retest Variability
Distribution Volume Ratio< 15%
Radioactivity Concentration Ratio12%

This table summarizes the test-retest variability of PET measurements using ¹⁸F-FBT in the basal ganglia of rhesus monkeys. nih.govsnmjournals.org

Non-Human Primate Models for Cholinergic System Assessment

Regional Brain Distribution Analysis of Radiotracer Uptake

Preclinical research utilizing the radiotracer (+)-[18F]this compound ([18F]FBT) in rodent models has provided significant insights into its distribution within the brain. The compound demonstrates differential uptake in various brain regions, consistent with the known density of the vesicular acetylcholine transporter (VAChT), its binding target.

In studies conducted on rats, the distribution of (+)-[18F]FBT was analyzed over time by comparing its concentration in specific brain regions to that in the cerebellum, an area with lower VAChT density that is often used as a reference region. Following intravenous injection, the ratios of radiotracer concentration in the striatum, cortex, and hippocampus to the cerebellum showed a progressive increase.

Initially, at 5 minutes post-injection, these ratios were close to unity, indicating relatively uniform distribution before specific binding became dominant. However, over a 3-hour period, significant regional differences emerged. The striatum, known for its high density of cholinergic interneurons, exhibited the most substantial accumulation of the radiotracer. The cortex and hippocampus also showed increased uptake relative to the cerebellum, albeit to a lesser extent than the striatum. This temporal and regional distribution pattern suggests that (+)-[18F]FBT is a suitable tracer for mapping the density of VAChT in vivo. nih.gov

Interactive Table: Regional Brain Distribution Ratios of (+)-[18F]FBT in Rats (3 Hours Post-Injection)

Brain RegionRatio to Cerebellum
Striatum2.8
Hippocampus1.7
Cortex1.4

Note: Data represents the ratio of (+)-[18F]FBT concentration in the specified brain region to the cerebellum at 3 hours post-injection. nih.gov

Investigation of Cholinergic Mechanisms in Specific Brain Regions

This compound is instrumental in the investigation of cholinergic mechanisms due to its specific binding to the vesicular acetylcholine transporter (VAChT). nih.gov VAChT is a protein located on the membrane of presynaptic vesicles responsible for loading acetylcholine (ACh) into them for subsequent release. As such, the density of VAChT is a reliable marker for the integrity and activity of cholinergic nerve terminals.

Positron Emission Tomography (PET) imaging with [18F]FBT allows for the in vivo quantification and visualization of VAChT density. Increased uptake of the tracer in a specific brain region is interpreted as a higher density of these transporters, reflecting a greater cholinergic innervation or activity. This methodology is critical for studying the cholinergic system, which originates from clusters of neurons in the basal forebrain, such as the nucleus basalis of Meynert, medial septum, and diagonal band nuclei. These neurons project extensively throughout the brain, including to the cerebral cortex, hippocampus, and amygdala, playing crucial roles in cognitive functions like memory, learning, and attention.

By measuring [18F]FBT uptake, researchers can non-invasively assess the health of these cholinergic pathways. For example, high tracer accumulation in the basal ganglia is consistent with the dense presence of cholinergic interneurons in this region. This technique provides a powerful tool to study the role of cholinergic deficits in neurodegenerative diseases and to understand the fundamental mechanisms of cholinergic neurotransmission in various brain circuits.

Rodent Models in Neurofunctional Research

Assessment of Pancreatic Cholinergic Activity

The use of [18F]this compound ([18F]FBT) in rodent and other mammalian models has demonstrated that PET imaging is a feasible method for the in vivo assessment of pancreatic cholinergic activity. The pancreas is heavily innervated by the autonomic nervous system, with parasympathetic cholinergic inputs playing a key role in regulating both endocrine and exocrine functions, including insulin (B600854) secretion from beta cells.

Preclinical studies using [18F]FBT PET have shown that the pancreas is intensely avid for this radiotracer. In mice, the uptake of [18F]FBT in the pancreas was greater than in any other organ at 30, 60, and 90 minutes post-injection. researchgate.net This high uptake is attributed to the binding of the tracer to the high density of VAChT in the presynaptic cholinergic nerve terminals within the pancreas.

To quantify this uptake, the standardized uptake value (SUV) is often used. The ratio of the maximum SUV in the pancreas to that in the liver provides a clear measure of specific cholinergic activity. Research in mice has demonstrated a significant contrast between the pancreas and the liver. researchgate.net These findings highlight the potential of [18F]FBT PET to serve as a non-invasive tool for studying the neurofunctional control of the pancreas, with potential applications in diabetes research by providing an indirect measure of beta cell mass and function. researchgate.net

Interactive Table: [18F]FBT Pancreas-to-Liver SUV Ratios in Mammalian Models

SpeciesPancreas to Liver SUV Ratio (Mean)Pancreas to Liver SUV Ratio (Range)
Mice3.241.9 - 4.7

Note: Data represents the ratio of the maximum standardized uptake value (SUV) in the pancreas relative to the liver. researchgate.net

Studies of Spinal Cord Cholinergic Activation

The spinal cord contains an intrinsic cholinergic system, including interneurons and motor neurons, that is crucial for motor control and sensory processing. Cholinergic interneurons within the spinal cord are known to be involved in the generation of locomotor patterns. While the study of these spinal cholinergic systems is an active area of neuroscience, preclinical research specifically employing this compound to investigate spinal cord cholinergic activation is not extensively documented in available scientific literature.

Methodologies for PET imaging of the spinal cord exist, but they present technical challenges. Nevertheless, the presence of VAChT in cholinergic neurons of the spinal cord suggests that, in principle, [18F]FBT could be a valuable tool for these investigations. Future research could potentially apply this radiotracer in rodent models to explore changes in spinal cholinergic activity in conditions such as spinal cord injury or in response to locomotor tasks.

Methodological Advancements in PET Data Analysis

Distribution Volume Ratio (DVR) Determination for Specific Binding

A key methodological advancement in the analysis of PET data for radiotracers like this compound is the use of the Distribution Volume Ratio (DVR). The DVR is a quantitative parameter that reflects the ratio of the total distribution volume (DV) of the tracer in a target region (rich in receptors or transporters) to the DV in a reference region (with negligible specific binding). This ratio provides a measure of specific binding that is less susceptible to variations in blood flow and tracer delivery than simpler uptake measures.

Traditionally, determining the DV requires invasive arterial blood sampling to measure the plasma input function of the radiotracer over time. However, graphical analysis methods have been developed that allow for the determination of DVR without the need for blood sampling. One such approach uses the data from the reference region to approximate the integral of the plasma concentration of the tracer. This method simplifies the experimental procedure, making it more suitable for clinical research and repeated studies in preclinical models.

This technique is based on a kinetic model where the rate of tracer efflux from the reference tissue to plasma is used to derive a proxy for the arterial input function. The validity of this approach rests on the assumption that the reference region is indeed devoid of specific binding sites and that its kinetics can be described by a simplified model. For tracers like [18F]FBT, where the cerebellum can often serve as a reference region, these advanced analytical methods provide a robust and non-invasive means to quantify the specific binding to VAChT, thereby enhancing the utility of the radiotracer in neurofunctional research.

Metabolic Pathways and Pharmacokinetics in Preclinical Contexts

Blood-Brain Barrier Penetration Characteristics of Radiotracer Stereoisomers

The stereoisomers of p-[18F]fluorobenzyltrozamicol ([18F]FBT) exhibit distinct characteristics regarding their ability to penetrate the blood-brain barrier and their subsequent retention in brain tissue. Preclinical studies in rats have demonstrated that both the (+)-[18F]FBT and (-)-[18F]FBT enantiomers can cross the blood-brain barrier. nih.gov However, their behavior within the central nervous system differs significantly, suggesting stereospecific interactions with their target, the vesamicol (B58441) receptor, which is associated with the vesicular acetylcholine (B1216132) transporter (VAChT).

The (-)-[18F]FBT isomer shows comparable levels of accumulation across various brain regions, including the striatum, cortex, cerebellum, and hippocampus, over a 3-hour period. nih.gov This uniform distribution suggests a lower specific binding or faster dissociation from its target sites. In contrast, the (+)-[18F]FBT isomer displays a differential distribution pattern that becomes more pronounced over time, indicating specific retention in brain areas with higher densities of cholinergic neurons. nih.gov This stereospecific retention highlights the importance of the compound's three-dimensional structure for effective target engagement following its passage across the blood-brain barrier.

In Vivo Tissue Kinetics and Biodistribution Patterns

The in vivo tissue kinetics and biodistribution of p-[18F]fluorobenzyltrozamicol ([18F]FBT) have been evaluated in preclinical rat models, revealing significant differences between its stereoisomers. nih.gov The biodistribution pattern is crucial for determining a radiotracer's potential utility for in vivo imaging.

Following intravenous injection, the (-)-[18F]FBT enantiomer demonstrated relatively uniform distribution across different brain regions. Over a 3-hour observation period, the concentration ratios of this isomer in the striatum, cortex, and hippocampus relative to the cerebellum remained close to unity. nih.gov The cerebellum is often used as a reference region in these types of studies due to its relatively low density of VAChT. This finding suggests that the (-)-[18F]FBT isomer does not exhibit significant specific binding and is cleared from different brain regions at a similar rate. nih.gov

Conversely, the (+)-[18F]FBT enantiomer showed a time-dependent and region-specific accumulation pattern consistent with the known distribution of VAChT. nih.gov Initially, at 5 minutes post-injection, the distribution was relatively uniform, with brain-region-to-cerebellum ratios near unity. However, over 3 hours, these ratios increased significantly, indicating specific retention of the tracer in regions rich in cholinergic nerve terminals. nih.gov The striatum-to-cerebellum ratio for (+)-[18F]FBT increased to 2.8, the cortex-to-cerebellum ratio reached 1.4, and the hippocampus-to-cerebellum ratio rose to 1.7 at the 3-hour mark. nih.gov This specific uptake and retention pattern suggests that (+)-[18F]FBT has potential as a useful radioligand for mapping vesamicol receptor density in vivo with positron emission tomography (PET). nih.gov

Table 1: Brain Region-to-Cerebellum Ratios of [18F]FBT Stereoisomers in Rats

Time Point Stereoisomer Striatum:Cerebellum Ratio Cortex:Cerebellum Ratio Hippocampus:Cerebellum Ratio
5 min (+)-[18F]FBT ~1.0 ~1.0 ~1.0
3 h (+)-[18F]FBT 2.8 1.4 1.7

Future Directions in 4 Fluorobenzyltrozamicol Research

Development of Next-Generation Analogues for Enhanced Receptor Specificity

The development of radiotracers with superior binding characteristics is a continuous pursuit in molecular imaging. For 4-Fluorobenzyltrozamicol, future research will likely focus on the rational design and synthesis of novel analogues with improved affinity and selectivity for the VAChT. While (+)-[18F]this compound has demonstrated high affinity for VAChT and lower affinity for sigma receptors, the development of analogues with even greater specificity would be advantageous, further minimizing off-target binding and enhancing the signal-to-noise ratio in PET imaging. nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of vesamicol (B58441) analogues, including this compound, has provided valuable insights into the structural features critical for high-affinity binding to VAChT. nih.gov This computational approach, which identifies key molecular descriptors influencing biological activity, can guide the design of new derivatives. Future efforts may involve systematic modifications of the 4-fluorobenzyl moiety, the trozamicol core, or the linker region to optimize interactions with the VAChT binding site. For instance, the synthesis and evaluation of pyrrolovesamicol analogues, a new class of vesamicol derivatives, have been explored, although they showed unexpectedly low binding affinities for VAChT. nih.gov Such studies, even with negative results, contribute to a more comprehensive understanding of the structure-activity landscape and inform future design strategies.

The primary objectives for these next-generation analogues would be:

Increased Affinity for VAChT: To allow for lower injected doses and improved image quality.

Enhanced Selectivity over Sigma Receptors: To reduce non-specific binding and improve the accuracy of VAChT quantification.

Optimized Pharmacokinetics: To achieve faster uptake in target tissues and more rapid clearance from non-target tissues, leading to better image contrast at earlier time points.

PropertyRationale for ImprovementPotential Design Strategy
VAChT Affinity Lower radiotracer dose, improved image qualityModification of the fluorobenzyl group to enhance binding pocket interactions
Sigma Receptor Selectivity Reduced off-target binding, more accurate VAChT quantificationAlterations to the trozamicol core to disfavor sigma receptor binding
Pharmacokinetics Faster target uptake, quicker background clearanceIntroduction of polar moieties to modulate lipophilicity

Exploration of Novel Applications in Preclinical Disease Models

While the primary application of this compound has been in the context of neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease, its utility extends to other conditions involving the cholinergic system. A significant future direction lies in exploring its application in novel preclinical disease models.

One promising and less-explored area is the use of this compound for imaging the pancreas in the context of diabetes research. The pancreas is densely innervated by cholinergic neurons that play a crucial role in regulating both endocrine and exocrine functions. nih.gov Studies have shown that the pancreas exhibits high uptake of [18F]this compound, suggesting that this radiotracer could be used to non-invasively assess cholinergic innervation of the pancreas. nih.gov Given the intimate relationship between parasympathetic cholinergic input and insulin-producing beta-cell function, it is hypothesized that the activity of this compound in the pancreas may correlate with beta-cell mass. nih.gov This opens up the exciting possibility of using this PET tracer in preclinical models of diabetes to monitor changes in cholinergic innervation and potentially infer beta-cell mass, a critical parameter in the progression and treatment of the disease. nih.govnih.govmdpi.com

Furthermore, the role of cholinergic dysfunction in other neurological and psychiatric disorders warrants investigation with this compound. Preclinical models of conditions such as Parkinson's disease, where cholinergic deficits are also observed, could benefit from the quantitative imaging capabilities of this tracer. By providing a measure of presynaptic cholinergic integrity, this compound could help elucidate the role of the cholinergic system in the pathophysiology of these diseases and serve as a biomarker for evaluating the efficacy of novel therapeutic interventions.

Preclinical ModelRationale for ApplicationPotential Research Question
Diabetes High cholinergic innervation of the pancreas; potential correlation with beta-cell mass nih.govCan [18F]this compound PET quantify changes in pancreatic cholinergic innervation in response to diabetes progression or treatment?
Parkinson's Disease Known cholinergic deficits in specific brain regionsDoes [18F]this compound PET reveal early cholinergic changes in preclinical models of Parkinson's disease?
Traumatic Brain Injury Evidence of post-traumatic cholinergic dysfunctionCan [18F]this compound imaging track the evolution of cholinergic deficits following traumatic brain injury?

Refinements in Radiotracer Design and Imaging Methodologies

Advancements in radiochemistry and imaging technology offer significant opportunities to refine the use of this compound as a research tool. Future research in this area will likely focus on improving the efficiency and accessibility of the radiotracer's synthesis and on developing more sophisticated imaging and data analysis protocols.

The radiosynthesis of [18F]this compound can be streamlined through the adoption of modular and automated synthesis platforms. The development of 18F-labelled intermediates, or "building blocks," that can be readily coupled to a precursor molecule in the final step of the synthesis is a key strategy. nih.gov For instance, the synthesis of versatile building blocks like 4-[18F]fluorobenzylamine has been a subject of research, aiming for more efficient and automated production. researchgate.net Implementing such modular approaches for [18F]this compound would not only reduce synthesis time and increase radiochemical yields but also enhance the reproducibility and accessibility of the tracer for preclinical and, eventually, clinical research.

In parallel, advancements in PET imaging hardware and image reconstruction algorithms can lead to higher resolution and more accurate quantification of [18F]this compound uptake. The application of advanced image analysis techniques, such as kinetic modeling, can provide more detailed information about the in vivo behavior of the tracer beyond simple standardized uptake values (SUVs). Kinetic modeling allows for the estimation of parameters that reflect the delivery of the tracer to the tissue, its binding to the VAChT, and its clearance, thereby offering a more comprehensive and quantitative assessment of cholinergic terminal density.

Area of RefinementSpecific GoalPotential Impact
Radiosynthesis Development of a modular, automated synthesis protocolIncreased availability, improved reproducibility, and higher specific activity of the radiotracer
Imaging Protocols Optimization of acquisition times and reconstruction parametersEnhanced image quality and more accurate quantification of tracer uptake
Data Analysis Application of kinetic modeling to dynamic PET dataDeeper understanding of the in vivo pharmacokinetics and more precise measurement of VAChT density

Q & A

Q. What is the primary application of 4-Fluorobenzyltrozamicol in neuroimaging research?

this compound, particularly its radiolabeled form (¹⁸F-FBT), is used as a positron emission tomography (PET) ligand to map cholinergic terminals by targeting the vesicular acetylcholine transporter (VAChT). Its high affinity for VAChT (Ki = 0.22 nM) enables visualization of cholinergic neuron density in brain regions like the basal ganglia, critical for studying neurodegenerative diseases such as Alzheimer's .

Q. How is the binding affinity of this compound for VAChT and sigma receptors determined?

Binding affinities are quantified using in vitro radioligand competition assays. For example, displacement studies with [³H]vesamicol in rat brain homogenates measure Ki values. The (+) stereoisomer of this compound shows high VAChT selectivity (Ki = 0.22 nM) versus sigma-1 (21.6 nM) and sigma-2 (35.9 nM) receptors, while the (-) isomer exhibits non-selective binding .

Q. What experimental models are used to validate this compound’s pharmacokinetics?

Nonhuman primates (e.g., rhesus monkeys) are employed for PET imaging to assess in vivo kinetics. Key parameters include:

  • Washout rate : Slow clearance from basal ganglia indicates specific VAChT binding.
  • Metabolite analysis : Plasma samples are analyzed to confirm metabolites do not cross the blood-brain barrier .

Advanced Research Questions

Q. How does stereochemistry influence this compound’s receptor selectivity?

The (+) enantiomer exhibits 100-fold higher VAChT selectivity over sigma receptors compared to the (-) form. For example:

Receptor(+)-FBT Ki (nM)(-)-FBT Ki (nM)
VAChT0.2220.0
Sigma-121.620.0
Sigma-235.9110.0
This stereospecificity underscores the importance of enantiomeric purity in PET tracer design .

Q. What structural modifications reduce sigma receptor cross-reactivity in VAChT ligands?

Introducing a carbonyl group between the phenyl and piperidine rings (e.g., benzovesamicol derivatives) reduces sigma binding by >100-fold while retaining VAChT affinity. For example, (-)-trans-2-hydroxy-3-(4-(4-fluorobenzoyl)piperidino)-tetralin (Ki VAChT = 1.1 nM; sigma-1 = 240 nM) demonstrates improved selectivity .

Q. How can contradictions in this compound’s utility as a PET ligand be resolved?

Initial studies highlighted its high basal ganglia uptake but later identified limitations:

  • Slow washout : Prolonged retention complicates kinetic modeling.
  • Sigma receptor interference : Off-target binding in sigma-rich regions.
    Resolution involves:
  • Comparative studies with selective VAChT ligands (e.g., [¹⁸F]fluoroethoxybenzovesamicol).
  • Time-activity curve analysis to distinguish specific vs. nonspecific binding .

Q. What methodologies validate the reproducibility of this compound PET data?

  • Test-retest protocols : Repeated PET scans in primates show <10% variability in striatal uptake.
  • Metabolite-corrected input functions : Ensure tracer stability and accurate compartmental modeling .

Data Contradiction Analysis

Q. Why did early optimism about this compound’s clinical potential decline?

Despite promising in vitro VAChT affinity, in vivo PET studies revealed:

  • High sigma-1 binding : Contributed to off-target signal in cortical regions.
  • Slow kinetics : Required long scan durations (≥3 hours) for equilibrium, reducing practicality.
    These findings shifted focus to ligands with faster clearance and lower sigma affinity .

Methodological Recommendations

  • Radioligand purity : Ensure >95% enantiomeric excess for (+) isomer to minimize sigma binding.
  • Kinetic modeling : Use Logan graphical analysis with metabolite-corrected plasma input for quantitative VAChT density estimates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.